4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide
CAS No.: 2034460-18-7
Cat. No.: VC7394155
Molecular Formula: C18H29N3O4S
Molecular Weight: 383.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034460-18-7 |
|---|---|
| Molecular Formula | C18H29N3O4S |
| Molecular Weight | 383.51 |
| IUPAC Name | 4-[[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C18H29N3O4S/c1-13-10-16(11-14(2)17(13)25-5)26(23,24)19-12-15-6-8-21(9-7-15)18(22)20(3)4/h10-11,15,19H,6-9,12H2,1-5H3 |
| Standard InChI Key | JRCRHQYFACVVBL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Introduction
The compound 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a sulfonamide group, a piperidine ring, and a carboxamide functional group. This article explores its chemical properties, synthesis pathways, and potential applications based on available research.
Synthesis Pathway
The synthesis of this compound involves multiple steps:
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Preparation of 4-methoxy-3,5-dimethylbenzenesulfonamide:
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Sulfonylation reaction using 4-methoxy-3,5-dimethylaniline and sulfonyl chloride derivatives.
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Coupling with a piperidine derivative:
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The sulfonamide is reacted with a methyl-substituted piperidine carboxylic acid or its activated ester.
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Final coupling reaction:
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The intermediate is coupled with N,N-dimethylamine to form the final product.
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This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Analytical Characterization
The compound can be characterized using various spectroscopic and analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR):
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Key peaks include:
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Sulfonamide stretch: ~1350–1150 cm
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Amide bond stretch: ~1650 cm
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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X-ray Crystallography:
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Determines the three-dimensional structure and intermolecular interactions.
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Table 2: Spectroscopic Data (Hypothetical)
| Technique | Observed Peaks/Values |
|---|---|
| H NMR | Multiplets at δ = 2.5–3.5 ppm (piperidine), singlet at δ = ~3.7 ppm (methoxy group) |
| IR | Peaks at ~1650 cm (C=O), ~1350 cm (SO) |
| MS | Molecular ion peak at m/z = ~369 |
Potential Applications
The structural features of this compound suggest several possible applications:
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Pharmacological Activity:
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Sulfonamides are known for antimicrobial, anti-inflammatory, and anticancer properties.
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Piperidine derivatives often act as central nervous system agents or receptor modulators.
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Drug Development:
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The compound could serve as a lead molecule for designing inhibitors targeting enzymes or receptors.
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Material Science:
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Functional groups may allow use in polymer chemistry or as ligands in coordination complexes.
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